molecular formula C8H9ClF3NO B8047188 2-Methyl-4-(trifluoromethoxy)benzenaminium chloride

2-Methyl-4-(trifluoromethoxy)benzenaminium chloride

Cat. No.: B8047188
M. Wt: 227.61 g/mol
InChI Key: ZOAWWGYFTVWYLR-UHFFFAOYSA-N
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Description

2-Methyl-4-(trifluoromethoxy)benzenaminium chloride is a chemical compound with the molecular formula C8H9ClF3NO and a molecular weight of 227.61 g/mol . This compound is characterized by the presence of a trifluoromethoxy group (-OCF3) attached to a benzene ring, along with a methyl group (-CH3) and an aminium chloride group (-NH3Cl).

Preparation Methods

The synthesis of 2-Methyl-4-(trifluoromethoxy)benzenaminium chloride typically involves the reaction of 2-methyl-4-(trifluoromethoxy)aniline with hydrochloric acid. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out at room temperature or slightly elevated temperatures. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-Methyl-4-(trifluoromethoxy)benzenaminium chloride undergoes various chemical reactions, including:

Scientific Research Applications

2-Methyl-4-(trifluoromethoxy)benzenaminium chloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Methyl-4-(trifluoromethoxy)benzenaminium chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The aminium chloride group can form ionic interactions with negatively charged residues on proteins, leading to modulation of their activity .

Comparison with Similar Compounds

2-Methyl-4-(trifluoromethoxy)benzenaminium chloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity, making it valuable for various scientific and industrial applications.

Properties

IUPAC Name

[2-methyl-4-(trifluoromethoxy)phenyl]azanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO.ClH/c1-5-4-6(2-3-7(5)12)13-8(9,10)11;/h2-4H,12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOAWWGYFTVWYLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(F)(F)F)[NH3+].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2055119-44-1
Record name Benzenamine, 2-methyl-4-(trifluoromethoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2055119-44-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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